1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrrole and pyridine ring system, with an isobutyl group attached to the nitrogen atom of the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the modification of the Madelung and Fischer syntheses of indoles. These methods typically involve the cyclization of appropriate precursors under specific reaction conditions to form the desired pyrrolo[2,3-b]pyridine core . Industrial production methods may involve the use of transition-metal-free strategies, which offer a more environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine derivatives, while reduction can produce more saturated analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- primarily involves the inhibition of FGFRs. These receptors play a crucial role in signal transduction pathways that regulate cell growth, survival, and migration. By binding to the FGFRs, this compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, thereby inhibiting cancer cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrole or pyridine rings.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring system but with a pyrazine ring instead of a pyridine ring.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)8-13-7-5-10-4-3-6-12-11(10)13/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAGDIBFPHWIIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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